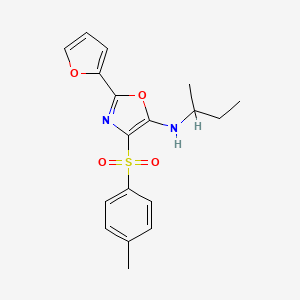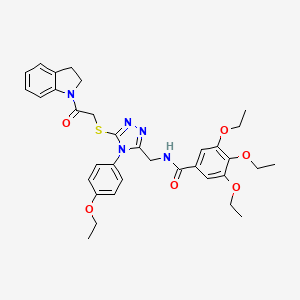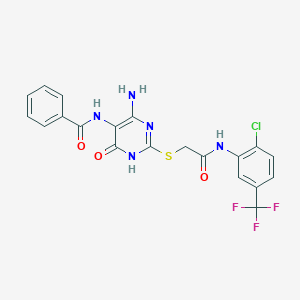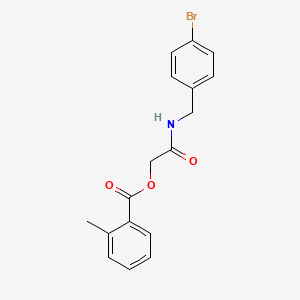
N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide involves complex chemical reactions aimed at modifying specific functional groups to achieve desired biological activities. For example, modification of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has been performed to explore their biological activities, such as antiproliferative activities against cancer cell lines and inhibitory activity against PI3Ks and mTOR, indicating the potential therapeutic applications of these compounds (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide often features complex arrangements of atoms and functional groups, contributing to their biological activities. Structural elucidation techniques such as NMR, IR, and mass spectrometry are commonly employed to confirm the identity and purity of these compounds. For instance, the structural analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide provided insights into their antibacterial activity, demonstrating the importance of structural features in determining biological efficacy (Khalid et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide and its derivatives often involve modifications to enhance their pharmacological properties. For example, the introduction of different substituents can lead to significant changes in the chemical and physical properties of these compounds, affecting their solubility, stability, and reactivity. Such modifications are critical for optimizing the compounds for potential therapeutic applications.
Physical Properties Analysis
The physical properties of N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide, including solubility, melting point, and crystalline structure, are essential for its formulation and delivery in potential pharmaceutical applications. These properties are influenced by the molecular structure and can be tailored through chemical modifications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for the efficacy and safety of N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide. Research on related compounds has shown that modifications in the chemical structure can significantly impact these properties, leading to enhanced biological activity and reduced toxicity (Wang et al., 2015).
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
N-substituted derivatives of triazole analogues, including compounds structurally similar to the requested chemical, have been synthesized and assessed for their inhibitory potential against various enzymes. For instance, one study found that these compounds displayed significant inhibition against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. The study highlighted compound 8g demonstrating notable activity against these enzymes, indicating potential applications in enzyme inhibition research (Virk et al., 2018).
Antibacterial Applications
Triazole derivatives have also been synthesized and tested for their antibacterial properties. A research demonstrated that N-substituted derivatives of 1,3,4-oxadiazole, structurally related to the requested compound, exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents (Khalid et al., 2016).
Herbicidal Activity
Another area of application for compounds structurally akin to the requested chemical is in the field of herbicides. Research into triazolopyrimidine sulfonanilide compounds, which share structural similarities, demonstrated notable herbicidal activity and a faster degradation rate in soil. This indicates potential use in agricultural sciences for the development of new herbicidal compounds (Chen et al., 2009).
Anticancer Research
Compounds related to the requested chemical have also been investigated for their anticancer effects. Modifications to the acetamide group in triazolo[1,5-a]pyridine derivatives, similar in structure, have shown potent antiproliferative activities against various human cancer cell lines. This suggests potential applications in cancer research, particularly in identifying new anticancer agents (Wang et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O5S/c1-4-29-16-9-7-15(8-10-16)20-17(25)13-24-19(26)22(2)18(21-24)14-6-5-11-23(12-14)30(3,27)28/h7-10,14H,4-6,11-13H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJFNHOKEFMBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3CCCN(C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487152.png)



![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/no-structure.png)

![tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B2487164.png)

![8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2487167.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)
![(4S)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2487172.png)
